molecular formula C15H19N3O B2980727 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide CAS No. 2034260-49-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide

Cat. No.: B2980727
CAS No.: 2034260-49-4
M. Wt: 257.337
InChI Key: AUDAEHJQBZUQMM-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an ethyl chain linked to a methylbenzamide moiety. Pyrazole derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as 2-bromoethylbenzene, in the presence of a base like potassium carbonate.

    Amidation: The final step is the formation of the benzamide moiety. This can be done by reacting the alkylated pyrazole with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects.

Comparison with Similar Compounds

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.

    3,5-Dimethyl-1H-pyrazole: Used as a building block in organic synthesis.

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: Investigated for its antimicrobial activity.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAEHJQBZUQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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